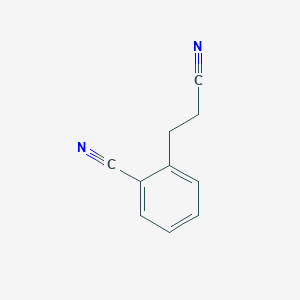

2-(2-Cyanoethyl)benzonitrile

Description

Properties

CAS No. |

18328-00-2 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-(2-cyanoethyl)benzonitrile |

InChI |

InChI=1S/C10H8N2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5H,3,6H2 |

InChI Key |

WASYICHESQTQJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC#N)C#N |

Origin of Product |

United States |

Preparation Methods

Method Overview

One of the most established routes involves the nucleophilic substitution of halogenated benzonitriles with suitable nucleophiles, such as 2-cyanoethyl groups, often derived from acrylonitrile or related compounds.

Key Procedure

- Starting Material: Halogenated benzonitrile (e.g., 4-bromobenzonitrile or 4-iodobenzonitrile)

- Reagent: 2-cyanoethyl nucleophile, often generated from acrylonitrile or via alkylation

- Catalyst: Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands

- Conditions: Elevated temperatures (~150°C), inert atmosphere, prolonged stirring (~18 hours)

Research Data

A notable example is from a 2020 study where 4-iodobenzonitrile was coupled with a 2-cyanoethyl fragment using palladium catalysis:

| Parameter | Details |

|---|---|

| Temperature | 150°C |

| Time | 18 hours |

| Yield | 74% |

| Purification | Column chromatography |

| Melting Point | 98–100°C |

This method demonstrates high efficiency and selectivity, suitable for laboratory synthesis.

Synthesis via Nitrile-Functionalized Precursors

Method Overview

This approach involves constructing the nitrile functionality directly on the aromatic ring through multi-step sequences, often starting from simpler aromatic compounds.

Key Steps

- Condensation of aromatic precursors with nitrile-forming reagents

- Functionalization with cyanoalkyl groups via nucleophilic addition or substitution

- Oxidation and decarboxylation steps to refine the nitrile and cyanoethyl groups

Research Data

Inaba and Rieke (1984) reported a synthesis involving:

- Condensation of substituted benzene derivatives with oxalate esters

- Hydroxylation, oxidation, and decarboxylation steps

- Final nitrile formation through acid hydrolysis and nitration

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Condensation | Reflux in diethyl ether | — | Forms intermediate derivatives |

| Hydrolysis | Acidic conditions | — | Converts esters to acids |

| Nitrile formation | Acid nitration | 80% | Produces 2-(2-cyanoethyl)benzonitrile |

This multi-step process provides a route for synthesizing the target compound from aromatic precursors.

Direct Alkylation of Benzonitrile Derivatives

Method Overview

Direct alkylation involves the reaction of benzonitrile with 2-chloroethyl derivatives under basic conditions, often facilitated by metal catalysts or strong bases.

Key Procedure

- Reagents: Benzonitrile derivatives and 2-chloroethyl cyanide

- Catalyst: Potassium or sodium metal, or metal complexes

- Conditions: Reflux in inert solvents like ethanol or diisopropyl ether at 0–40°C

Research Data

A recent study utilized potassium metal in diisopropyl ether:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Benzonitrile | Reflux with 2-chloroethyl cyanide | ~80% | (from patent data) |

This method is straightforward but requires careful control of reaction conditions to prevent side reactions.

Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated benzonitrile | 2-cyanoethyl nucleophile | 150°C, inert atmosphere | High yield, selective | Requires halogenated precursors |

| Multi-step synthesis | Aromatic precursors | Oxalates, nitrating agents | Reflux, oxidation | Versatile, customizable | Multi-step, time-consuming |

| Direct alkylation | Benzonitrile, 2-chloroethyl cyanide | Potassium or sodium metal | Reflux, inert solvents | Simpler, fewer steps | Side reactions possible |

Notes on Optimization and Industrial Relevance

- Catalyst Choice: Palladium catalysts are highly effective but costly; alternative metal catalysts are under investigation.

- Reaction Temperature: Elevated temperatures (~150°C) are common but must be balanced against decomposition risks.

- Yield Optimization: Purity of starting materials and precise control of reaction conditions significantly influence yields.

- Environmental Considerations: Use of greener solvents and catalysts is increasingly prioritized.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanoethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce amines.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyanoethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Cyanoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2-Cyanoethyl)benzonitrile with benzonitrile derivatives bearing distinct substituents, emphasizing differences in molecular properties and applications.

Table 1: Key Properties of 2-(2-Cyanoethyl)benzonitrile and Analogous Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Cyanoethyl Group: The -CH₂CH₂CN substituent in 2-(2-Cyanoethyl)benzonitrile combines moderate electron-withdrawing character (via the nitrile group) with a flexible ethyl spacer. This facilitates adsorption onto Au electrodes during electrodeposition, stabilizing interfacial processes in ionic liquids .

- Chloro and Chloromethyl Groups : In 2-Chloro-5-methylbenzonitrile and 2-(Chloromethyl)benzonitrile , the electronegative Cl atom enhances reactivity in nucleophilic substitutions or cross-coupling reactions, making these compounds versatile intermediates.

- Trifluoromethyl and Nitro Groups : 4-Nitro-2-(trifluoromethyl)benzonitrile exhibits strong electron-withdrawing effects, lowering electron density on the benzene ring. This property is exploited in electrochemical materials and syntheses of triazole-based pharmaceuticals.

Polar Functional Groups

- Hydroxyethyl Group: 4-(2-Hydroxyethyl)benzonitrile contains a polar -CH₂CH₂OH substituent, increasing hydrophilicity and solubility in polar solvents compared to the cyanoethyl analog. This makes it suitable for aqueous-phase reactions or as a precursor for phenethyl alcohol derivatives.

Structural and Functional Divergence

- Adsorption vs. Reactivity: 2-(2-Cyanoethyl)benzonitrile’s primary role in interfacial adsorption contrasts with 2-(Chloromethyl)benzonitrile’s utility in synthetic pathways .

- Electrochemical vs. Antioxidant Applications: While 2-(2-Cyanoethyl)benzonitrile aids in metal deposition, ferrocene-modified benzonitriles interact with radicals, showcasing divergent applications based on substituents.

- Complexity in Derivatives : Compounds like CTDB and those in –7 integrate diazenyl and benzoyloxy groups, expanding utility into dyes or surfactants but complicating direct comparisons.

Biological Activity

2-(2-Cyanoethyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 2-(2-Cyanoethyl)benzonitrile can be represented as follows:

This compound features a benzonitrile moiety with a cyanoethyl group, which is believed to enhance its biological properties.

Biological Activity Overview

Research indicates that compounds containing cyano groups generally exhibit enhanced biological activity due to their ability to participate in various biochemical interactions. The presence of the cyano group in 2-(2-Cyanoethyl)benzonitrile is hypothesized to facilitate interactions with biological targets such as enzymes and receptors.

Antitumor Activity

Recent studies have evaluated the antitumor potential of various cyano-containing compounds, including derivatives similar to 2-(2-Cyanoethyl)benzonitrile. For instance, compounds with similar structures have shown promising results against human lung cancer cell lines such as A549 and HCC827.

Case Study: Antitumor Efficacy

- Cell Lines Tested : A549, HCC827, NCI-H358

- Assays Used : MTS cytotoxicity and BrdU proliferation assays

- Results : Compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects. For example, one study reported an IC50 of 6.26 ± 0.33 μM for HCC827 cells in a 2D assay format .

Antimicrobial Activity

The antimicrobial properties of 2-(2-Cyanoethyl)benzonitrile and its derivatives have also been explored. Compounds with similar functional groups have demonstrated activity against various pathogens.

Antimicrobial Testing Results

- Pathogens Tested : Staphylococcus aureus, Escherichia coli

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays.

- Findings : Certain derivatives showed effective inhibition against gram-positive and gram-negative bacteria, suggesting that modifications to the benzonitrile structure can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of compounds like 2-(2-Cyanoethyl)benzonitrile is significantly influenced by the nature and position of substituents on the aromatic ring and the cyano group.

| Compound | Substituent | Activity Type | IC50 (μM) |

|---|---|---|---|

| A | -Cyano | Antitumor | 6.26 |

| B | -Amidine | Antimicrobial | 12.5 |

| C | -Hydroxyl | Antitumor | 15.0 |

Note: Data are illustrative based on related compounds .

The mechanism by which 2-(2-Cyanoethyl)benzonitrile exerts its biological effects may involve:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor growth or microbial resistance mechanisms.

Q & A

Q. Key Considerations :

- Isomer Control : Reaction temperature and solvent polarity influence trans/cis ratios (e.g., 60% cis isomer dominance in Wittig reactions) .

- Purification : Column chromatography or recrystallization is critical for isolating pure products, especially when dealing with isomer mixtures.

How can spectroscopic and crystallographic techniques resolve structural ambiguities in 2-(2-Cyanoethyl)benzonitrile derivatives?

Q. Basic Characterization Workflow

- NMR Spectroscopy : and NMR identify substituent positions and confirm nitrile group integrity. For example, benzonitrile derivatives exhibit characteristic C≡N stretching at ~2220 cm in IR spectra .

- X-ray Crystallography : Resolves stereochemical ambiguities. For structurally similar compounds (e.g., 2-(2-hydroxybenzylideneamino)benzonitrile), single-crystal studies confirmed planar geometry with mean C–C bond lengths of 1.39 Å .

Data Interpretation : Cross-referencing spectral data with computational models (e.g., DFT calculations) validates experimental observations and identifies electronic effects of the cyanoethyl group.

What biological activities have been reported for 2-(2-Cyanoethyl)benzonitrile derivatives, and how are these mechanisms studied?

Q. Advanced Pharmacological Research

- Antiproliferative Activity : Derivatives like NIH 9364 A and NIH 9365 B (benzomorphans with 2-(2-cyanoethyl) groups) showed CNS activity, potentially via opioid receptor modulation .

- Anti-inflammatory Effects : Analogous compounds (e.g., 2-(4-oxo-cyclohexyl)benzonitrile) inhibit COX-2 and NF-κB pathways, reducing pro-inflammatory cytokines in vitro .

Q. Methodological Approaches :

- In Vitro Assays : Cell viability (MTT assay) and apoptosis markers (caspase-3 activation) quantify anticancer effects.

- Molecular Docking : Predicts binding affinity to targets like kinases or receptors, guiding mechanistic studies.

How do intermolecular interactions of 2-(2-Cyanoethyl)benzonitrile with radicals or biomolecules influence its reactivity?

Q. Advanced Interaction Studies

- Radical Binding : Ferrocene derivatives (e.g., 2FMAB) exhibit distinct binding modes with DPPH radicals. For example, 3FMAB binds chemically (binding constant ), while 2FMAB interacts electrostatically .

- Spectrophotometric Analysis : UV-Vis titration and Job’s plot methods determine stoichiometry and binding free energy () .

Q. Experimental Design :

- Solvent Effects : Acetonitrile enhances solubility but may compete for binding sites; control experiments with inert solvents are critical .

How can contradictory data in biological studies of 2-(2-Cyanoethyl)benzonitrile derivatives be systematically addressed?

Q. Advanced Data Contradiction Analysis

- Case Example : Discrepancies in antiproliferative activity between studies may arise from:

- Resolution Strategies :

- Standardized Protocols : Use OECD guidelines for cytotoxicity assays.

- Meta-Analysis : Compare data across studies using tools like PRISMA to identify confounding variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.